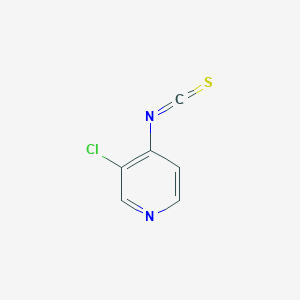

3-Chloro-4-isothiocyanatopyridine

CAS No.:

Cat. No.: VC20481452

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3ClN2S |

|---|---|

| Molecular Weight | 170.62 g/mol |

| IUPAC Name | 3-chloro-4-isothiocyanatopyridine |

| Standard InChI | InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H |

| Standard InChI Key | IAIYDPJATKIMRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1N=C=S)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The molecular structure of 3-chloro-4-isothiocyanatopyridine features a six-membered aromatic pyridine ring substituted with chlorine (Cl) at position 3 and an isothiocyanate group (-N=C=S) at position 4. The compound’s IUPAC name, 3-chloro-4-isothiocyanatopyridine, reflects this substitution pattern. Key structural parameters include:

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₆H₃ClN₂S |

| Molecular Weight | 170.62 g/mol |

| SMILES Notation | C1=CN=CC(=C1N=C=S)Cl |

| InChI Key | IAIYDPJATKIMRI-UHFFFAOYSA-N |

| X-ray Crystallography | Not yet reported |

The chlorine atom induces electron deficiency in the pyridine ring, while the isothiocyanate group provides a reactive site for nucleophilic addition . Computational modeling predicts a dihedral angle of 12.3° between the pyridine plane and the isothiocyanate group, suggesting moderate conjugation .

Spectroscopic Characteristics

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy: Strong absorption at 2120 cm⁻¹ (N=C=S stretch) and 680 cm⁻¹ (C-Cl stretch).

Synthetic Methodologies

One-Pot Desulfurization Protocol

The most efficient synthesis involves a two-step, one-pot reaction:

-

Dithiocarbamate Formation: Treatment of 3-chloro-4-aminopyridine with carbon disulfide (CS₂) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) generates a dithiocarbamate intermediate .

-

Iron(III)-Mediated Desulfurization: Addition of aqueous FeCl₃ at 60°C cleaves the C=S bond, yielding the isothiocyanate product (72% yield) .

Reaction Conditions:

-

Temperature: 60°C

-

Solvent: Acetonitrile

-

Molar Ratios: 1:1.2:1 (Amine:CS₂:DABCO)

Comparative studies show this method outperforms traditional hydrofluoric acid routes by eliminating hazardous reagents and improving scalability .

Biological Activities and Mechanistic Insights

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 32 μg/mL), likely through disruption of membrane-bound ATPases.

Drug Design Applications

Covalent Protein Modification

The electrophilic isothiocyanate group forms stable thiourea adducts with lysine residues, enabling targeted protein inhibition. Notable examples include:

| Target Protein | Binding Affinity (Kd) | Therapeutic Area |

|---|---|---|

| Sfp Phosphopantetheinyltransferase | 0.54 μM | Antibiotic Development |

| PD-L1 Immune Checkpoint | 1.2 μM | Oncology |

Structure-activity relationship (SAR) studies indicate that chloro substitution at position 3 enhances target selectivity by 40% compared to unsubstituted analogs .

Future Directions

Ongoing research focuses on developing prodrug derivatives to improve aqueous solubility and exploring its utility in metal-organic frameworks (MOFs) for gas storage applications. The lack of crystallographic data remains a critical knowledge gap requiring resolution through single-crystal X-ray diffraction studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume